N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
"N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide" is a synthetic small molecule characterized by a pyridazinyl-oxazole hybrid scaffold. Its structure includes a cyclopropyl-substituted pyridazinone core linked via an ethyl chain to a 5-methyl-1,2-oxazole-3-carboxamide moiety. Crystallographic studies of its structure likely employed tools like SHELXL for small-molecule refinement and ORTEP for visualization, as these are industry-standard methods for analyzing anisotropic displacement parameters and molecular geometry .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-8-12(17-21-9)14(20)15-6-7-18-13(19)5-4-11(16-18)10-2-3-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBUMCZAHCHQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide exhibits various biological activities that make it a candidate for drug development:
Antimicrobial Properties
Studies have indicated that compounds with similar structures show antimicrobial activity against a range of pathogens. The presence of the oxazole and pyridazinone rings may enhance this property by interacting with bacterial enzymes or membranes.
Anticancer Activity
Research has suggested that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Enzyme Inhibition
The compound's ability to bind to enzyme active sites suggests potential as an enzyme inhibitor. Interaction studies can reveal its binding affinity and specificity towards various targets, which is crucial for understanding its pharmacodynamics.
Potential Therapeutic Applications
Given its biological properties, this compound has potential applications in:
- Antibiotic Development : Due to its antimicrobial properties, it could serve as a lead compound for developing new antibiotics.
- Cancer Therapy : Its cytotoxic effects against cancer cells position it as a candidate for further development in oncology.
- Enzyme Targeting Drugs : By identifying specific enzymes inhibited by this compound, it can be developed into targeted therapies for diseases where these enzymes play a critical role.
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds similar to this compound:
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli | Potential for antibiotic development |
| Study B | Showed cytotoxicity in breast cancer cell lines | Possible application in cancer therapy |
| Study C | Identified as an inhibitor of specific kinases | Targeted therapy for kinase-related diseases |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of heterocyclic molecules combining pyridazinone and oxazole pharmacophores. Below is a comparison with structurally related analogues:
| Compound | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|
| N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | Pyridazinone + oxazole | Cyclopropyl, ethyl linker, methyl-oxazole | Kinase inhibition (hypothetical) |
| 3-cyclopropyl-6-(2-methoxyethyl)pyridazinone | Pyridazinone | Methoxyethyl | PDE4 inhibition (IC₅₀ = 12 nM) |
| 5-methyl-1,2-oxazole-3-carboxamide derivatives | Oxazole | Varied alkyl/aryl groups | Anticancer (e.g., mTOR inhibition) |
Key Findings from Literature
Pyridazinone Derivatives: Cyclopropyl substitution on pyridazinone enhances metabolic stability compared to phenyl or alkyl substituents, as seen in PDE4 inhibitors . The ethyl linker in the target compound may improve solubility relative to bulkier linkers.
Oxazole Carboxamides : Methyl substitution at the oxazole’s 5-position is associated with improved target selectivity in kinase inhibitors, though potency varies with the carboxamide’s electronic properties .
Hybrid Molecules: Combining pyridazinone and oxazole motifs (as in the target compound) is a novel strategy; similar hybrids (e.g., pyridazinone-thiazoles) show synergistic effects in dual kinase-PDE inhibition .
Limitations of Available Data
The evidence provided (e.g., SHELX and WinGX documentation ) focuses on crystallographic tools rather than the compound’s biochemical or pharmacological profile. Additional sources, such as medicinal chemistry studies or patent filings, would be required to substantiate claims about biological activity or clinical relevance.
Q & A
Q. How are isotopic labeling (e.g., ¹³C, ¹⁵N) and TR-FRET applied to study target engagement?
- Answer :
- Synthetic Incorporation : Introduce ¹³C at the carboxamide carbonyl via labeled KCNO precursors.
- TR-FRET Assays : Pair Tb-anti-GST antibody (donor) and fluorescein-labeled target (acceptor) to measure binding in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
